7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,4-dimethylbenzyl group, a phenyl group, and a propyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by reacting appropriate pyrazole and pyrimidine precursors under specific conditions.
Substitution with piperazine: The core structure is then reacted with piperazine, which is substituted with a 2,4-dimethylbenzyl group.
Addition of phenyl and propyl groups:
The reaction conditions typically involve the use of solvents such as chloroform or tetrahydrofuran (THF) and catalysts like potassium carbonate (K2CO3) or triethylamine (TEA) under reflux conditions .
Chemical Reactions Analysis
7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, which is involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . Additionally, it may interact with other molecular pathways, such as those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar compounds to 7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine include:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also contains a piperazine ring and a pyrimidine core but differs in its substituents and biological activities.
Triazole-pyrimidine hybrids: These compounds share the pyrimidine core but have different substituents, leading to varied biological activities.
Piperazine-containing thiazolopyrimidines: These compounds have a similar piperazine ring but are fused with a thiazole ring, resulting in different properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C29H35N5 |
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Molecular Weight |
453.6 g/mol |
IUPAC Name |
7-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C29H35N5/c1-5-9-26-19-27(34-29(30-26)28(23(4)31-34)24-10-7-6-8-11-24)33-16-14-32(15-17-33)20-25-13-12-21(2)18-22(25)3/h6-8,10-13,18-19H,5,9,14-17,20H2,1-4H3 |
InChI Key |
SBYNJRGEXQVSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=C(C=C(C=C4)C)C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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